
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of an isoindoline moiety attached to an octynol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol typically involves the following steps:
Formation of Isoindoline Moiety: The isoindoline moiety can be synthesized through the reduction of phthalimide using hydrazine hydrate or other reducing agents.
Attachment of Octynol Chain: The octynol chain can be introduced via a nucleophilic substitution reaction, where the isoindoline moiety reacts with an appropriate alkyne derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The isoindoline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes or receptors, modulating their activity. The alkyne and hydroxyl groups can participate in various chemical reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A melatonin receptor antagonist with high binding affinity.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: An experimental compound with potential pharmacological applications.
Lenalidomide: A derivative of isoindoline with immunomodulatory and anti-inflammatory properties.
Uniqueness
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol is unique due to its combination of an isoindoline moiety with an octynol chain, providing distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
917883-02-4 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
8-(1,3-dihydroisoindol-2-yl)oct-3-yn-2-ol |
InChI |
InChI=1S/C16H21NO/c1-14(18)8-4-2-3-7-11-17-12-15-9-5-6-10-16(15)13-17/h5-6,9-10,14,18H,2-3,7,11-13H2,1H3 |
Clave InChI |
BXOJIJRLTUPLDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCCCCN1CC2=CC=CC=C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)
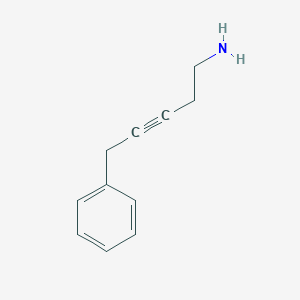
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
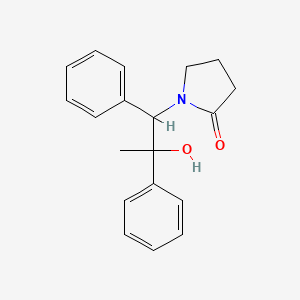
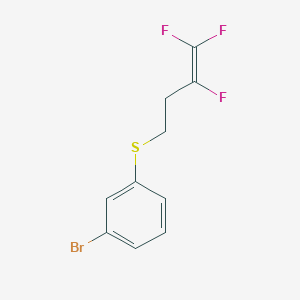
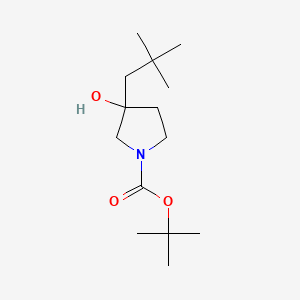
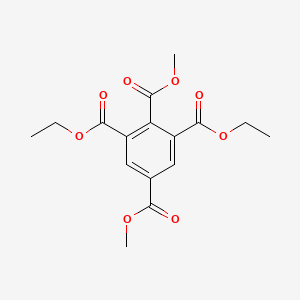
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)

![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)
![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
